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Compound of Interest

Compound Name: 2-Sulfobenzoic acid hydrate

Cat. No.: B046035 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)

and infrared (IR) spectral data for 2-sulfobenzoic acid hydrate. The information is intended to

support research, development, and quality control activities where this compound is utilized.

Spectroscopic Data Summary
The following tables summarize the key spectral data for 2-sulfobenzoic acid hydrate. It is

important to note that specific peak assignments and values can be influenced by the solvent

and instrument conditions.

Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectral Data for 2-Sulfobenzoic Acid Hydrate

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.0 - 8.2 Multiplet 1H Aromatic CH

~7.5 - 7.7 Multiplet 3H Aromatic CH

Variable Broad Singlet 3H -COOH, -SO₃H, H₂O
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Note: The chemical shifts of the acidic protons and water are highly variable and depend on

factors such as concentration, solvent, and temperature. The spectrum is typically recorded in

a mixture of deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆)[1].

Table 2: ¹³C NMR Spectral Data for 2-Sulfobenzoic Acid Hydrate

Chemical Shift (δ) ppm Assignment

~168 C=O (Carboxylic acid)

~140 Quaternary Aromatic C-SO₃H

~134 Quaternary Aromatic C-COOH

~132 Aromatic CH

~130 Aromatic CH

~129 Aromatic CH

~128 Aromatic CH

Infrared (IR) Spectroscopy Data
The IR spectrum of 2-sulfobenzoic acid hydrate is characterized by absorptions

corresponding to its key functional groups.

Table 3: IR Absorption Bands for 2-Sulfobenzoic Acid Hydrate
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3500 - 2500 Strong, Broad
O-H stretch (Carboxylic acid,

Sulfonic acid, H₂O)

~1700 Strong C=O stretch (Carboxylic acid)

~1600, ~1475 Medium C=C stretch (Aromatic ring)

~1220, ~1170 Strong S=O stretch (Sulfonic acid)

~1030 Strong S-O stretch (Sulfonic acid)

~750 Strong
C-H bend (Ortho-disubstituted

aromatic)

Experimental Protocols
Detailed experimental procedures are crucial for obtaining reproducible and high-quality

spectral data. The following are generalized protocols for NMR and IR analysis of 2-
sulfobenzoic acid hydrate.

NMR Spectroscopy Protocol
Objective: To obtain ¹H and ¹³C NMR spectra of 2-sulfobenzoic acid hydrate.

Materials:

2-Sulfobenzoic acid hydrate

Deuterated chloroform (CDCl₃)

Deuterated dimethyl sulfoxide (DMSO-d₆)

NMR tubes

Tetramethylsilane (TMS) internal standard

Instrumentation:
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A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

Sample Preparation:

Accurately weigh approximately 5-10 mg of 2-sulfobenzoic acid hydrate.

Dissolve the sample in a solvent mixture of CDCl₃ and DMSO-d₆ (a common ratio is 1:1,

but may be optimized). The use of a mixed solvent system is often necessary to achieve

good solubility.

Add a small amount of TMS as an internal standard for chemical shift referencing (0 ppm).

Transfer the solution to a clean, dry NMR tube to a height of approximately 4-5 cm.

Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum using standard acquisition parameters. Key parameters

include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate

relaxation delay, and a spectral width that encompasses all expected proton signals.

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically

required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the

frequency-domain spectra.

Phase the spectra to obtain pure absorption lineshapes.

Calibrate the chemical shift scale using the TMS signal at 0 ppm.
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Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Process the ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.

IR Spectroscopy Protocol
Objective: To obtain an FT-IR spectrum of solid 2-sulfobenzoic acid hydrate.

Method: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method. The

ATR method is often preferred for its simplicity and minimal sample preparation.

Materials:

2-Sulfobenzoic acid hydrate

For KBr method: Spectroscopic grade potassium bromide (KBr), mortar and pestle, pellet

press.

Instrumentation:

A Fourier-Transform Infrared (FT-IR) spectrometer, optionally equipped with an ATR

accessory.

Procedure (ATR Method):

Sample Preparation:

Ensure the ATR crystal surface is clean. Record a background spectrum of the clean,

empty ATR crystal.

Place a small amount of the solid 2-sulfobenzoic acid hydrate powder onto the ATR

crystal.

Apply pressure using the ATR's pressure clamp to ensure good contact between the

sample and the crystal.

Data Acquisition:
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Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve

the signal-to-noise ratio.

The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

Data Processing:

The spectrometer software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the major absorption peaks.

Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow from sample preparation to spectral

interpretation for the analysis of 2-sulfobenzoic acid hydrate.
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Caption: Workflow for NMR and IR spectral analysis of 2-Sulfobenzoic acid hydrate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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